molecular formula C15H16N2O2 B13981307 Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester CAS No. 51947-52-5

Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester

Cat. No.: B13981307
CAS No.: 51947-52-5
M. Wt: 256.30 g/mol
InChI Key: QEJNFWVQDMOATI-UHFFFAOYSA-N
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Description

Methyl 5-[(4-aminophenyl)methyl]anthranilate is a chemical compound with the molecular formula C15H16N2O2 and a molecular weight of 256.3 g/mol . . This compound is characterized by its unique structure, which includes an anthranilate moiety linked to an aminophenyl group via a methyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(4-aminophenyl)methyl]anthranilate typically involves the esterification of 2-amino-5-[(4-aminophenyl)methyl]benzoic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the reactants to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of methyl 5-[(4-aminophenyl)methyl]anthranilate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(4-aminophenyl)methyl]anthranilate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Methyl 5-[(4-aminophenyl)methyl]anthranilate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-[(4-aminophenyl)methyl]anthranilate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[(4-aminophenyl)methyl]anthranilate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

51947-52-5

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

methyl 2-amino-5-[(4-aminophenyl)methyl]benzoate

InChI

InChI=1S/C15H16N2O2/c1-19-15(18)13-9-11(4-7-14(13)17)8-10-2-5-12(16)6-3-10/h2-7,9H,8,16-17H2,1H3

InChI Key

QEJNFWVQDMOATI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CC2=CC=C(C=C2)N)N

Origin of Product

United States

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